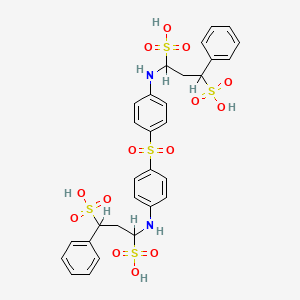

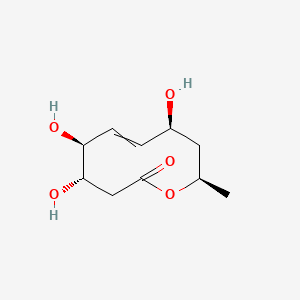

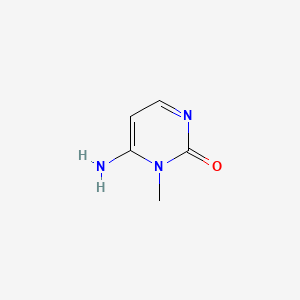

11-Hydroxy-N-n-propylnoraporphine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

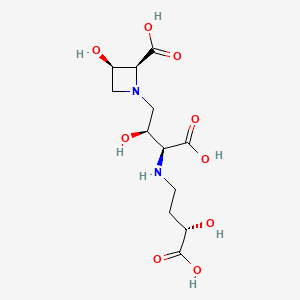

11-ヒドロキシ-N-プロピルノラポフィンは、アポフィン系アルカロイドに属する合成化合物です。構造的にアポモルフィンと関連しており、その潜在的な薬理学的特性、特にドーパミン受容体との相互作用について研究されています。

準備方法

合成経路と反応条件: 11-ヒドロキシ-N-プロピルノラポフィンの合成は通常、テバインから始まる複数段階で行われます。重要なステップの1つは、ビニルトリフルオロメタンスルホネートをアルケンに還元するパラジウム触媒反応です。 合成には、脱水酸化とそれに続く置換反応のために三臭化ホウ素も使用されます .

工業生産方法: 詳細な工業生産方法は広く文書化されていませんが、実験室での合成には、温度、溶媒の選択、触媒の使用など、反応条件を注意深く制御することが含まれます。 テバインからの合成の全体的な収率は比較的低く、工業的な観点からの最適化の必要性を示しています .

化学反応の分析

反応の種類: 11-ヒドロキシ-N-プロピルノラポフィンは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、キノンまたはその他の酸化誘導体を形成するために酸化することができます。

還元: 還元反応は、分子に存在するヒドロキシル基または他の官能基を変えることができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はキノンの形成につながる可能性があり、置換反応はさまざまなアルキル化誘導体を生成する可能性があります .

4. 科学的研究への応用

化学: アポフィン誘導体の合成と反応性を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、生物学的受容体、特にドーパミン受容体との相互作用を理解するための研究に使用されます。

工業: 広く工業的に使用されているわけではありませんが、その合成と反応性は、関連する化合物の生産に関する洞察を提供します

科学的研究の応用

Chemistry: It serves as a model compound for studying the synthesis and reactivity of aporphine derivatives.

Biology: The compound is used in research to understand its interactions with biological receptors, particularly dopamine receptors.

Industry: While not widely used industrially, its synthesis and reactivity provide insights into the production of related compounds

作用機序

11-ヒドロキシ-N-プロピルノラポフィンの作用機序は、ドーパミン受容体との相互作用に関与しています。それはドーパミン受容体アゴニストとして作用し、特にD2受容体サブタイプを標的としています。この相互作用は脳内のドーパミン放出を調節し、さまざまな神経学的プロセスに影響を与えます。 この化合物の効果は、ドーパミン受容体に関連する細胞内シグナル伝達経路の活性化によって媒介されます .

類似の化合物:

アポモルフィン: 類似の構造的特徴を持つよく知られたドーパミンアゴニスト。

N-n-プロピルノラポモルフィン: 強力なドーパミン作動性を示す別の誘導体。

2-フルオロ-11-ヒドロキシ-N-プロピルノラポフィン: 潜在的な治療的用途を持つフッ素化アナログ .

ユニークさ: 11-ヒドロキシ-N-プロピルノラポフィンは、その特定のヒドロキシル化パターンとそのドーパミン受容体に対する高い親和性のためにユニークです。 これは、ドーパミン作動性シグナル伝達の研究と、潜在的な治療薬の開発のための貴重な化合物となります .

類似化合物との比較

Apomorphine: A well-known dopamine agonist with similar structural features.

N-n-propylnorapomorphine: Another derivative with potent dopaminergic activity.

2-Fluoro-11-hydroxy-N-propylnoraporphine: A fluorinated analog with potential therapeutic applications .

Uniqueness: 11-Hydroxy-N-propylnoraporphine is unique due to its specific hydroxylation pattern and its high affinity for dopamine receptors. This makes it a valuable compound for studying dopaminergic signaling and developing potential therapeutic agents .

特性

CAS番号 |

64781-19-7 |

|---|---|

分子式 |

C19H21NO |

分子量 |

279.4 g/mol |

IUPAC名 |

6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol |

InChI |

InChI=1S/C19H21NO/c1-2-10-20-11-9-13-5-3-7-15-18(13)16(20)12-14-6-4-8-17(21)19(14)15/h3-8,16,21H,2,9-12H2,1H3 |

InChIキー |

WZJSIHGOLMMBAL-UHFFFAOYSA-N |

SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O |

正規SMILES |

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O |

同義語 |

11-hydroxy-N-(n-propyl)noraporphine 11-hydroxy-N-(n-propyl)noraporphine hydrochloride, (R)-isomer 11-hydroxy-N-(n-propyl)noraporphine hydrochloride, (S)-isomer 11-hydroxy-N-(n-propyl)noraporphine hydroiodide 11-hydroxy-N-(n-propyl)noraporphine hydroiodide, (+-)-isomer 11-hydroxy-N-(n-propyl)noraporphine, (+-)-isomer 11-hydroxy-N-(n-propyl)noraporphine, (R)-isomer 11-hydroxy-N-(n-propyl)noraporphine, (S)-isomer 11-hydroxy-N-n-propylnorapomorphine 11-hydroxy-N-n-propylnoraporphine 11-OH-NPa |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3S,5S,8R,9S,10S,13R,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(4-methylphenyl)sulfonyloxyacetate](/img/structure/B1195929.png)

![5-(2-Imidazolinyl)-2-[2-(4-hydroxyphenyl)-5-benzimidazolyl]benzimidazole](/img/structure/B1195937.png)